2-[(6,7-diethoxy-3,4-dihydro-1-isoquinolinyl)methyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[(6,7-diethoxy-3,4-dihydro-1-isoquinolinyl)methyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that combines isoquinoline and isoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6,7-diethoxy-3,4-dihydro-1-isoquinolinyl)methyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps. One common method includes the condensation of 6,7-diethoxy-3,4-dihydroisoquinoline with an appropriate isoindole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-[(6,7-diethoxy-3,4-dihydro-1-isoquinolinyl)methyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these
Biological Activity
The compound 2-[(6,7-diethoxy-3,4-dihydro-1-isoquinolinyl)methyl]-1H-isoindole-1,3(2H)-dione (CAS No. 446053-28-7) is a synthetic derivative of isoindole and isoquinoline structures. Its molecular formula is C22H22N2O4, with a molecular weight of approximately 378.42 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a modulator of protein interactions and pathways relevant in various diseases.
The compound exhibits several notable chemical properties:
- Boiling Point : Approximately 535.9°C (predicted)
- Density : 1.28 g/cm³ (predicted)
- pKa : 5.88 (predicted)
These properties suggest that the compound may exhibit stability under physiological conditions, which is essential for its biological activity.
Research indicates that this compound functions primarily through its interaction with the cereblon E3 ubiquitin ligase , a critical component in the ubiquitin-proteasome system. By binding to cereblon, it can facilitate the degradation of specific target proteins involved in various cellular processes, including cancer proliferation and survival pathways . This mechanism positions it as a potential therapeutic agent in oncology and other diseases where protein homeostasis is disrupted.
Anticancer Potential
Several studies have highlighted the anticancer properties of isoindole derivatives, including this compound:
- In vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines, including multiple myeloma and solid tumors. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Neuroprotective Effects
There is emerging evidence that compounds similar to this isoindole derivative may possess neuroprotective effects:
- Neurodegenerative Disease Models : In models of neurodegeneration, such compounds have been reported to reduce oxidative stress and inflammation, potentially offering protective benefits against conditions like Alzheimer's disease .
Study 1: Anticancer Activity
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized various isoindole derivatives and assessed their efficacy against cancer cell lines. The results indicated that the compound exhibited significant inhibition of cell growth at micromolar concentrations, particularly through mechanisms involving apoptosis and modulation of cell signaling pathways related to survival and proliferation .
Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective potential of similar compounds in models of oxidative stress-induced neuronal damage. The study found that treatment with the compound significantly reduced neuronal death and improved survival rates in treated models compared to controls .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C22H22N2O4 |
Molecular Weight | 378.42 g/mol |
Boiling Point | 535.9°C (predicted) |
Density | 1.28 g/cm³ (predicted) |
pKa | 5.88 (predicted) |
Properties
IUPAC Name |
2-[(6,7-diethoxy-3,4-dihydroisoquinolin-1-yl)methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-3-27-19-11-14-9-10-23-18(17(14)12-20(19)28-4-2)13-24-21(25)15-7-5-6-8-16(15)22(24)26/h5-8,11-12H,3-4,9-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYYLGGDCYDRRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)CCN=C2CN3C(=O)C4=CC=CC=C4C3=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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